molecular formula C29H30N2O6S B2810470 ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 380455-75-4

ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B2810470
CAS No.: 380455-75-4
M. Wt: 534.63
InChI Key: TYYMXIBVOUJIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate is a thiophene-based derivative featuring a complex substitution pattern. Its structure comprises:

  • A thiophene ring substituted at position 2 with an amino-linked propenoyl group.
  • The propenoyl moiety contains a cyano group and an aromatic substituent (4-butoxy-3-methoxyphenyl), contributing to electron-withdrawing and steric effects.
  • An ethyl carboxylate at position 3, influencing solubility and reactivity.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6S/c1-5-7-14-37-24-13-8-19(16-25(24)35-4)15-21(17-30)27(32)31-28-26(29(33)36-6-2)23(18-38-28)20-9-11-22(34-3)12-10-20/h8-13,15-16,18H,5-7,14H2,1-4H3,(H,31,32)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMXIBVOUJIDF-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)OC)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)OC)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

The compound has a molecular formula of C28H30N2O5S and a molecular weight of approximately 506.62 g/mol. Its structure includes a thiophene ring, which is known for its diverse biological activities due to its unique electronic properties.

PropertyValue
Molecular FormulaC28H30N2O5S
Molecular Weight506.62 g/mol
Boiling Point722.0 ± 60.0 °C (Predicted)
Density1.238 ± 0.06 g/cm³ (Predicted)
pKa9.94 ± 0.70 (Predicted)

Synthesis

The synthesis of this compound typically involves several key steps:

  • Preparation of Thiophene Derivatives : Utilizing nucleophilic substitution reactions with various sulfur and nitrogen nucleophiles.
  • Coupling Reactions : The introduction of the butoxy and methoxy groups through controlled reactions.
  • Purification : Employing solvents such as dimethylformamide or dichloromethane to purify the final product.

Research indicates that the mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes or receptors, modulating their activity. Molecular docking studies have been employed to predict binding affinities, suggesting that the compound may inhibit certain pathways involved in cancer cell proliferation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines:

  • HepG2 Cells : The compound exhibited significant cytotoxicity, leading to a decrease in IC50 values from 3.9 µM to 0.5 µM when combined with sorafenib, indicating enhanced sensitivity to treatment .
  • MCF-7 Cells : Additional studies demonstrated promising results in inhibiting cell growth, suggesting potential applications in breast cancer therapy.

Antioxidant Activity

The compound's structure suggests that it may possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity can be beneficial in preventing cellular damage associated with various diseases.

Case Studies

  • Combination Therapy : A study highlighted the effectiveness of combining this compound with existing chemotherapeutic agents, showing improved outcomes in cancer treatment protocols.
  • In Vivo Studies : Preliminary animal studies indicated that this compound could reduce tumor size significantly compared to control groups, warranting further investigation into its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of ethyl aminothiophene carboxylates, which are characterized by variations in aromatic substituents and side-chain functional groups. Below is a detailed comparison with analogs from the evidence:

Structural Differences

Compound Name / Identifier Key Substituents Molecular Features
Target Compound 4-butoxy-3-methoxyphenyl (propenoyl), 4-methoxyphenyl (thiophene) Bulky alkoxy groups, dual methoxy substitution, cyano group
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [6o] 4-hydroxyphenyl, ethoxy, tetrahydrobenzo[b]thiophene core Reduced thiophene ring (saturated), hydroxyl group, lower steric hindrance
Ethyl 4-(4-bromophenyl)-2-[[3-(4-chlorophenyl)-2-cyano-prop-2-enoyl]amino]thiophene-3-carboxylate 4-bromophenyl (thiophene), 4-chlorophenyl (propenoyl) Halogenated aryl groups, increased lipophilicity
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-chlorophenyl (thiophene), cyanoacetyl (shorter chain) Simplified propenoyl chain (acetyl), chloro substituent

Electronic and Steric Effects

  • Target Compound: The 4-butoxy-3-methoxyphenyl group introduces electron-donating methoxy and butoxy substituents, which may enhance resonance stabilization of the propenoyl chain. The bulky butoxy group likely reduces rotational freedom, impacting conformational flexibility .
  • The hydroxyl group increases polarity but may limit membrane permeability .
  • Compound : Halogen substituents (Br, Cl ) increase molecular weight and lipophilicity, favoring hydrophobic interactions but possibly reducing aqueous solubility .

NMR and Spectroscopic Analysis

  • highlights that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes . For the target compound, the 4-butoxy-3-methoxyphenyl group would likely cause downfield shifts in region A due to electron-donating effects, while the cyano group may deshield protons in region B .

Implications of Substituent Variations

Physicochemical Properties

  • Solubility : The target compound’s butoxy and methoxy groups may enhance solubility in organic solvents compared to halogenated analogs (e.g., ), but reduce aqueous solubility.
  • Stability: The cyano group could increase susceptibility to hydrolysis under basic conditions, whereas halogenated analogs () may exhibit greater stability .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this thiophene-based compound, and how can reaction yields be optimized?

  • Methodology:

  • Step 1: Start with a Gewald reaction to form the thiophene core, using ethyl cyanoacetate and a ketone (e.g., 4-methoxyacetophenone) under basic conditions (e.g., morpholine, sulfur) .
  • Step 2: Introduce the (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl moiety via acylation. Use a coupling agent like DCC/DMAP in anhydrous dichloromethane .
  • Optimization: Control temperature (<0°C during acylation), use high-purity reagents, and monitor via TLC/HPLC. Yields typically range from 45–65% for multi-step syntheses of analogous thiophenes .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Key Methods:

  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy/butoxy groups, thiophene ring protons) .
  • X-ray Crystallography: Resolve stereochemistry of the (E)-configured propenoyl group (analogous to crystallographic data in ).
  • Mass Spectrometry: HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. butoxy substituents) influence this compound’s biological activity?

  • Analysis Framework:

  • Comparative Studies: Test analogs (e.g., replacing butoxy with ethoxy) in cellular assays (e.g., antiproliferative activity against cancer cell lines).
  • Data Interpretation: Substituent bulk (butoxy) may enhance membrane permeability but reduce solubility, as seen in similar quinoxaline-thiophene hybrids (IC50 shifts from 1.2 µM to 3.8 µM with larger alkoxy groups) .
  • Computational Modeling: Use docking studies (AutoDock Vina) to predict binding to targets like tubulin or kinases, correlating with experimental IC50 values .

Q. How can researchers resolve contradictions in reported cytotoxicity data for structurally related thiophene derivatives?

  • Contradiction Sources:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7 sensitivity) or incubation times (24h vs. 48h) .
  • Purity Issues: Impurities from incomplete acylation (e.g., residual amine intermediates) may skew results. Validate via HPLC (>95% purity) .
    • Resolution Strategy: Reproduce assays under standardized conditions (e.g., NCI-60 panel protocols) and cross-validate with orthogonal methods (e.g., apoptosis markers) .

Q. What experimental designs are recommended for studying this compound’s mechanism of action in cancer models?

  • Approach:

  • In Vitro: Combine MTT assays with flow cytometry (cell cycle arrest/apoptosis) and Western blotting (e.g., PARP cleavage, Bcl-2 modulation) .
  • In Vivo: Use xenograft models (e.g., HT-29 colon cancer) with dose optimization (10–50 mg/kg, IP) and toxicity monitoring (liver/kidney histopathology) .
  • Target Identification: Employ pull-down assays with biotinylated probes or CRISPR-Cas9 knockout screens .

Methodological Challenges & Solutions

Q. How can researchers address low solubility during in vitro testing?

  • Solutions:

  • Formulation: Use DMSO/PEG-400 mixtures (≤0.1% DMSO to avoid cytotoxicity) .
  • Derivatization: Introduce polar groups (e.g., hydroxyl via demethylation) without disrupting pharmacophores .

Q. What strategies mitigate instability of the cyanoacryloyl group under physiological conditions?

  • Stabilization Methods:

  • pH Control: Use buffered solutions (pH 7.4) to prevent hydrolysis.
  • Prodrug Design: Mask the cyano group as a nitrile oxide, activated enzymatically in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.